Ethyl 2-[(3-fluorobenzoyl)amino]benzoate
Description
Ethyl 2-[(3-fluorobenzoyl)amino]benzoate is an aromatic ester featuring a benzoate core substituted at the 2-position with an amino group linked to a 3-fluorobenzoyl moiety. The meta-fluorine substitution on the benzoyl group introduces electronic effects (e.g., electron-withdrawing) and steric considerations that influence reactivity, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C16H14FNO3 |
|---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
ethyl 2-[(3-fluorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H14FNO3/c1-2-21-16(20)13-8-3-4-9-14(13)18-15(19)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3,(H,18,19) |
InChI Key |
BPGIHIGUMPRJBE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: Fluorine Substitution Patterns
- Ethyl 4-[(4-fluorobenzoyl)amino]benzoate (CAS 1260644-01-6): Structural difference: Fluorine is para-substituted on the benzoyl group instead of meta. Electronic effects may also differ due to altered resonance stabilization . Applications: Used in pharmaceutical intermediates, similar to the target compound.
Trifluoroacetyl vs. Fluorobenzoyl Substituents
- Ethyl 4-[(trifluoroacetyl)amino]benzoate (RN 24676-69-5): Structural difference: Replaces the 3-fluorobenzoyl group with a trifluoroacetyl moiety. Implications: The trifluoroacetyl group is significantly more electron-withdrawing, which may increase electrophilicity at the amide bond, altering hydrolysis rates or reactivity in nucleophilic substitution reactions. This could enhance its utility in radical polymerization initiators or as a reactive intermediate .
Heterocyclic and Thiourea Derivatives
- Ethyl 2-{[benzyl(2-phenylethyl)carbamothioyl]amino}benzoate (C200-1995): Structural difference: Incorporates a thiourea group (N–C(=S)–N) instead of the amide bond. Implications: The thiourea moiety enhances hydrogen-bonding capacity and may improve metal-chelating properties. The increased logP (5.9968) suggests higher lipophilicity, making it more suitable for membrane-permeable drug candidates . Molecular weight: 418.56 g/mol, significantly larger than the target compound.
Cyanoacetyl and Bromophenyl Derivatives
- Ethyl 2-[(2-cyanoacetyl)amino]benzoate (CAS 904597-52-0): Structural difference: Substitutes the fluorobenzoyl group with a cyanoacetyl group. This compound is used in medicinal chemistry for synthesizing heterocycles like oxazoles or imidazoles .
- Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate (CAS 6119-09-1): Structural difference: Features a bromophenylacetyl group. Implications: Bromine’s leaving-group capability makes this compound a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) in drug synthesis .
Amino and Methyl-Substituted Analogs
- Ethyl 3-amino-4-fluorobenzoate (CAS 455-75-4): Structural difference: Contains a free amino group at the 3-position and fluorine at the 4-position on the benzoate ring. Boiling point: 285.5°C (predicted), higher than non-fluorinated analogs due to dipole interactions .
- Ethyl 3-fluoro-2-methylbenzoate (CAS 114312-57-1):
- Structural difference: Methyl group at the 2-position and fluorine at the 3-position.
- Implications: Steric hindrance from the methyl group may reduce reactivity at the ester carbonyl, extending shelf life in formulation chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
